Stereoisomer-Specific Antifungal Activity: SSF-109 vs. Tebuconazole and Cyproconazole in Botrytis cinerea
A direct comparative study evaluated the fungitoxicity and cell-free sterol C4-desmethyl synthesis inhibition of stereoisomers of SSF-109, tebuconazole, and cyproconazole against Botrytis cinerea [1]. For all tested stereoisomers, a strong correlation was observed between fungitoxicity (radial growth inhibition) and intrinsic inhibitory activity on the target enzyme [1]. Notably, the commercial SSF-109 is supplied as a racemic mixture of the biologically active cis diastereomer, specifically the rac-(1R,2R)- and (1S,2S)-enantiomers, a formulation choice that directly impacts the observed potency [2]. While specific EC50/IC50 values were not disclosed in the abstract, the study confirms that the stereochemical configuration of SSF-109 directly influences its fungicidal efficacy relative to other triazoles with different isomeric profiles.
| Evidence Dimension | Correlation between in vitro fungitoxicity and target enzyme inhibition across stereoisomers |
|---|---|
| Target Compound Data | SSF-109 stereoisomers exhibited a strong correlation between radial growth inhibition (EC50) and cell-free C4-desmethyl sterol synthesis inhibition (IC50) in Botrytis cinerea [1]. |
| Comparator Or Baseline | Stereoisomers of tebuconazole and cyproconazole, which also showed a correlation but with mixture of isomers being slightly less active than the most potent single isomer [1]. |
| Quantified Difference | Mixtures of isomers of tebuconazole or cyproconazole were slightly less active than the most potent isomer, whereas the study investigated the correlation for SSF-109 stereoisomers [1]. |
| Conditions | In vitro radial growth assay on potato dextrose agar (PDA) and cell-free sterol synthesis assay using Botrytis cinerea Pers. ex Fr. [1]. |
Why This Matters
The stereochemical dependence of activity means that sourcing SSF-109 as the defined racemic cis-mixture ensures consistent, reproducible antifungal potency that may differ from generic triazole formulations with alternative isomeric compositions.
- [1] Stehmann, C., & De Waard, M. A. (1996). Relationship between chemical structure and biological activity of triazole fungicides against Botrytis cinerea. Pesticide Science, 46(2), 135-142. View Source
- [2] University of Hertfordshire. (2026). PPDB: Pesticide Properties DataBase - Huanjunzuo (Ref: SSF-109). Retrieved from http://sitem.herts.ac.uk/aeru/ppdb/en/Reports/2590.htm View Source
